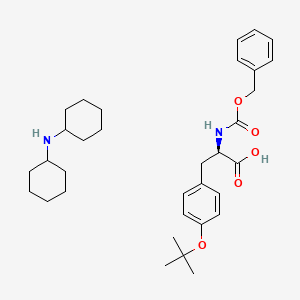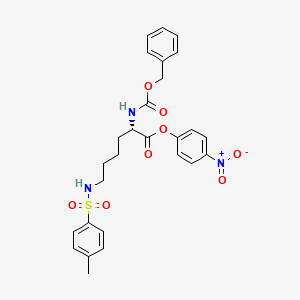
N-乙酰-L-丙氨酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ala-NH2: , also known as N-carbobenzoxy-L-alaninamide, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis as a protecting group for the amino group of alanine. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
科学研究应用
Chemistry: Z-Ala-NH2 is widely used in peptide synthesis as a protecting group for the amino group of alanine. It allows for the selective deprotection of the amino group under mild conditions, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, Z-Ala-NH2 is used as a model compound to study the behavior of protected amino acids in various biochemical processes. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: Z-Ala-NH2 is utilized in the synthesis of peptide-based drugs, which have applications in the treatment of various diseases such as cancer, diabetes, and infectious diseases. The compound’s ability to protect the amino group of alanine makes it valuable in the design of stable and bioactive peptides.
Industry: In the pharmaceutical industry, Z-Ala-NH2 is used in the large-scale production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for use in drug delivery systems and biomaterials.
作用机制
Target of Action
Z-Ala-NH2, also known as N-[(phenylmethoxy)carbonyl]-L-alanine, is a compound that has been used in various research contexts . . It’s worth noting that the compound is a derivative of alanine, an amino acid involved in protein synthesis and various metabolic processes .
Mode of Action
It’s known that amino acids and their derivatives can interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function or activity.
Biochemical Pathways
Alanine is involved in various biochemical pathways, including protein synthesis and the tricarboxylic acid cycle .
Pharmacokinetics
These properties are crucial for determining a compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Amino acids and their derivatives can have various effects on cells, including influencing cell signaling, protein synthesis, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
准备方法
Synthetic Routes and Reaction Conditions:
Carbamate Protection: The synthesis of Z-Ala-NH2 typically involves the protection of the amino group of alanine using a carbamate protecting group. The carboxybenzyl (CBz) group is commonly used for this purpose. The reaction involves the coupling of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Amidation: The protected alanine is then converted to its amide form by reacting with ammonia or an amine under appropriate conditions. This step involves the formation of an amide bond between the carboxyl group of alanine and the amino group of ammonia or an amine.
Industrial Production Methods: The industrial production of Z-Ala-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Hydrolysis: Z-Ala-NH2 can undergo hydrolysis in the presence of acids or bases, leading to the removal of the carbamate protecting group and the formation of free alanine.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Z-Ala-NH2 can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Hydrolysis: Free alanine.
Oxidation: Oxo derivatives of Z-Ala-NH2.
Substitution: Substituted derivatives of Z-Ala-NH2.
相似化合物的比较
N-carbobenzoxy-L-glycinamide (Z-Gly-NH2): Similar to Z-Ala-NH2, this compound is used as a protecting group for the amino group of glycine.
N-carbobenzoxy-L-phenylalaninamide (Z-Phe-NH2): Used as a protecting group for the amino group of phenylalanine.
N-carbobenzoxy-L-leucinamide (Z-Leu-NH2): Used as a protecting group for the amino group of leucine.
Uniqueness of Z-Ala-NH2: Z-Ala-NH2 is unique due to its specific application in protecting the amino group of alanine. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis. Compared to other similar compounds, Z-Ala-NH2 offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications.
属性
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What happens to Z-Ala-NH2 during catalytic hydrogenolysis?
A1: Catalytic hydrogenolysis of Z-Ala-NH2 results in the formation of two products: free L-alanine amide and a carbamate salt []. This occurs because the carbobenzoxy (Z) group, a common protecting group in peptide synthesis, is removed. The research indicates that the reaction proceeds through the formation of carbamic acid derivatives as intermediates [].
Q2: Does the reaction outcome of Z-Ala-NH2 catalytic hydrogenolysis vary?
A2: Yes, the ratio of L-alanine amide to carbamate salt produced during the hydrogenolysis of Z-Ala-NH2 is influenced by several factors. These include the solvent used, the concentration of Z-Ala-NH2, and even the specific chemical structure of the compound []. Further research may delve into the specific impact of these variables.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B612848.png)
![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)





![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
